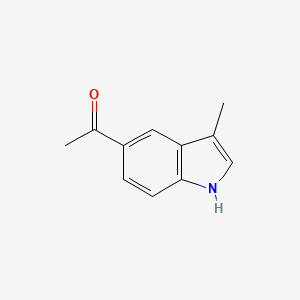

Ethanone, 1-(3-methyl-1H-indol-5-yl)-

Description

Contextualizing Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic compounds with significant biological activities. researchgate.net This is largely due to the indole nucleus's ability to mimic the structure of peptides and interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Prominent examples of indole-containing molecules include the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. researchgate.net In the realm of pharmaceuticals, indole derivatives have been developed as potent drugs for a range of conditions, including cancer, inflammation, and microbial infections. sigmaaldrich.com For instance, vincristine (B1662923) is an indole alkaloid used in cancer chemotherapy, while indomethacin (B1671933) is a well-known non-steroidal anti-inflammatory drug (NSAID). researchgate.net

Significance of the Ethanone (B97240), 1-(3-methyl-1H-indol-5-yl)- Scaffold in Chemical Biology

The "Ethanone, 1-(3-methyl-1H-indol-5-yl)-" scaffold serves as a crucial starting material and intermediate in the synthesis of more elaborate molecules for chemical biology research. The acetyl group at the 5-position provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries.

Research has shown that derivatives of this scaffold can exhibit a range of biological activities. For example, compounds derived from the related 3-acetylindole (B1664109) have been investigated as potential antitumor agents, inhibitors of enzymes like hepatitis C NS3/4A serine protease, and as antibacterial agents against multidrug-resistant strains of Staphylococcus aureus. google.com The methyl group at the 3-position also influences the electronic properties and steric interactions of the molecule, which can be fine-tuned to optimize binding to biological targets.

Historical Development and Contemporary Research Trajectories

The synthesis of indole derivatives has been a subject of extensive research for over a century, with methods like the Fischer indole synthesis being foundational in the field. rsc.org The synthesis of specific derivatives such as 3-methylindole (B30407) (skatole) has been optimized over the years to use safer reagents and simpler processes suitable for industrial production. nih.gov

Contemporary research on ethanone indole derivatives, including "Ethanone, 1-(3-methyl-1H-indol-5-yl)-", is focused on leveraging this scaffold to develop novel therapeutic agents and molecular probes. Recent studies have explored the synthesis of various derivatives with potential applications in treating a range of diseases.

Recent Research Highlights:

Anticancer Agents: Derivatives of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide have been synthesized and evaluated as inhibitors of tubulin polymerization, a key target in cancer therapy. One promising compound from this series, 7d , demonstrated potent antiproliferative activities against several cancer cell lines, including HeLa, MCF-7, and HT-29.

Anti-inflammatory Agents: Researchers have synthesized and evaluated 1-(1H-indol-1-yl)ethanone derivatives as potential cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation.

Neuroprotective Agents: The neuroprotective potential of indole derivatives is an active area of investigation, with studies exploring their ability to modulate neurotransmitter systems and reduce oxidative stress. While direct studies on "Ethanone, 1-(3-methyl-1H-indol-5-yl)-" are less common, the broader class of indole compounds shows promise in the context of neurodegenerative diseases.

The ongoing research into "Ethanone, 1-(3-methyl-1H-indol-5-yl)-" and its analogs underscores the enduring importance of the indole scaffold in the quest for new and effective chemical tools and therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-(3-methyl-1H-indol-5-yl)ethanone |

InChI |

InChI=1S/C11H11NO/c1-7-6-12-11-4-3-9(8(2)13)5-10(7)11/h3-6,12H,1-2H3 |

InChI Key |

IUMDHFIAFFWXJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C(=O)C |

Origin of Product |

United States |

Ii. Synthetic Approaches and Chemical Transformations of Ethanone, 1 3 Methyl 1h Indol 5 Yl

Methodologies for the Preparation of Ethanone (B97240), 1-(3-methyl-1H-indol-5-yl)- and Related Indole-Ethanone Derivatives

The preparation of the title compound and its relatives relies on classical ring-forming reactions and modern cross-coupling techniques. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Fischer Indole (B1671886) Cyclization Protocols and Reaction Conditions

The Fischer indole synthesis is a cornerstone in indole chemistry, providing a powerful method for constructing the indole ring system from arylhydrazines and carbonyl compounds under acidic conditions. minia.edu.egwikipedia.org This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a ikm.org.myikm.org.my-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org

To synthesize Ethanone, 1-(3-methyl-1H-indol-5-yl)-, a hypothetical Fischer synthesis would involve the reaction of (4-acetylphenyl)hydrazine with propan-2-one (acetone). The reaction is typically catalyzed by Brønsted acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgrsc.org The selection of the acid catalyst is crucial and can influence the reaction's efficiency and outcome. rsc.org The process can often be performed as a "one-pot" synthesis where the intermediate hydrazone is not isolated. thermofisher.com

Table 1: Typical Catalysts and Conditions for Fischer Indole Synthesis

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Heating in a suitable solvent (e.g., ethanol, acetic acid) | wikipedia.org |

| Lewis Acids | ZnCl₂, AlCl₃, BF₃·OEt₂ | Elevated temperatures, often in a high-boiling solvent or neat | wikipedia.org |

The regiochemical outcome, particularly with unsymmetrical ketones, is a key consideration in the Fischer synthesis, although for the synthesis of the 3-methyl derivative from acetone, this is not a point of ambiguity. thermofisher.com

Regioselective Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is the most direct method for introducing an acetyl group onto a pre-formed indole ring. However, achieving regioselectivity on the indole nucleus is a significant challenge due to its multiple reactive sites (N1, C2, and C3 being the most nucleophilic). For substrates like 3-methylindole (B30407), direct acylation often leads to a mixture of products, with substitution at the C2 position or the nitrogen atom being common.

To achieve the desired C5-acylation, specific strategies must be employed. The reactivity of the indole ring can be modulated by the choice of Lewis acid catalyst and the acylating agent. Traditional Lewis acids like AlCl₃, SnCl₄, and TiCl₄ have been widely used. researchgate.net For instance, studies on 5-substituted indoles have shown that the nature of the C5 substituent (electron-donating or electron-withdrawing) dictates the optimal Lewis acid required for efficient C3-acylation. ikm.org.my While direct C5-acylation of 3-methylindole is less common, a related strategy involves the C5-alkylation of N-protected indolines using a Michael-type Friedel-Crafts reaction catalyzed by Zn(OTf)₂, followed by dehydrogenation to furnish the C5-substituted indole. nih.govresearchgate.net This two-step approach offers a reliable route to the C5-functionalized scaffold.

Table 2: Lewis Acids in Friedel-Crafts Acylation of Indoles

| Lewis Acid | Substrate Type | Typical Outcome | Reference |

|---|---|---|---|

| SnCl₄ | Unsubstituted or EWG-substituted Indoles | Promotes 3-acylation | ikm.org.myresearchgate.net |

| Et₂AlCl | EDG-substituted Indoles | Effective for 3-acylation | ikm.org.my |

| Zn(OTf)₂ | N-Benzylindolines (with nitroolefins) | Promotes C5-alkylation | nih.gov |

Novel Catalytic Systems for Indole Ring Functionalization

Modern synthetic chemistry has introduced sophisticated catalytic systems to overcome the regioselectivity challenges inherent in classical methods. Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the direct C-H functionalization of indoles. These methods often utilize a directing group to guide the catalyst to a specific C-H bond.

While methods for direct C5-acylation of 3-methylindole are still developing, related palladium-catalyzed systems highlight the potential of this approach. For example, palladium metallaphotoredox catalysis has been developed for the C3-acylation of indoles with aldehydes, demonstrating a mild and robust pathway. rsc.org Other research has shown that palladium catalysts can be used for the reductive N-heteroannulation to form indole-3-carboxylic acid derivatives. researchgate.net Furthermore, iridium-catalyzed borylation has opened pathways to functionalize the C7 position of unprotected indoles, a previously difficult transformation. Such advancements in site-selective C-H functionalization may inspire future developments for targeted C5-acylation.

Stereoselective Synthesis of Chiral Analogues

The synthesis of specific enantiomers of chiral analogues of Ethanone, 1-(3-methyl-1H-indol-5-yl)- is crucial for developing molecules with specific biological activities. This can be achieved by introducing a stereocenter either in the indole core or within the side chain.

One prominent strategy involves the asymmetric Friedel-Crafts reaction. Research has demonstrated that chiral complexes, such as those formed from Zinc triflate (Zn(OTf)₂) and BOX ligands, can catalyze the enantioselective alkylation of substituted 3-methylindoles with high yields and excellent enantioselectivities (up to 99% ee). acs.org Another approach involves constructing complex chiral side chains on the indole nucleus. For example, a series of 3-acetyl-indole derivatives with chiral ether-linked side chains at the C5 position have been synthesized, starting from 5-hydroxyindole (B134679) precursors. acs.org These methods provide a framework for creating chiral libraries based on the Ethanone, 1-(3-methyl-1H-indol-5-yl)- scaffold for further investigation.

Derivatization Strategies for Ethanone, 1-(3-methyl-1H-indol-5-yl)- Analogues

The ethanone group at the C5 position is a versatile functional handle that allows for a wide array of chemical transformations. These modifications can be used to explore the structure-activity relationships of resulting analogues.

Functional Group Transformations at the Ethanone Moiety

The ketone and the adjacent methyl group of the ethanone moiety are reactive sites for various chemical conversions. These transformations allow for the introduction of new functional groups and the extension of the molecular structure.

Table 3: Representative Transformations of the Ethanone Moiety

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄; or catalytic hydrogenation (H₂/Pd-C) | Secondary alcohol (1-(3-methyl-1H-indol-5-yl)ethanol) |

| Oxidation (Haloform) | I₂ / NaOH | Carboxylic acid (3-methyl-1H-indole-5-carboxylic acid) |

| α-Halogenation | NBS, Br₂ / H⁺ | α-Bromo ketone |

| Condensation (Aldol) | Aldehydes / Base or Acid | α,β-Unsaturated ketone (Chalcone analogue) |

| Reductive Amination | Amine, NaBH₃CN or H₂/Catalyst | Amine |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Formation of Oximes | Hydroxylamine (NH₂OH) | Oxime |

These derivatizations significantly expand the chemical space accessible from Ethanone, 1-(3-methyl-1H-indol-5-yl)-, enabling the synthesis of compounds with diverse physical, chemical, and biological properties.

Electrophilic and Nucleophilic Substitutions on the Indole Nucleus

The indole ring is inherently reactive towards electrophiles. sigmaaldrich.comuci.edu In Ethanone, 1-(3-methyl-1H-indol-5-yl)-, the C3 position, which is typically the most nucleophilic site, is blocked by a methyl group. This directs electrophilic attack to other positions on the ring. The outcome of substitution is dictated by the combined electronic effects of the existing substituents. The methyl group at C3 is an electron-donating group, activating the ring, particularly at the ortho (C2, C4) and para (C6) positions. Conversely, the acetyl group at C5 is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta positions (C4, C6) relative to itself. libretexts.orgchemguide.co.uk

Therefore, for electrophilic aromatic substitution:

Position C4: Activated by the C3-methyl group (ortho) and the C5-acetyl group (meta).

Position C6: Activated by the C3-methyl group (para) and the C5-acetyl group (meta).

Position C2: Activated by the C3-methyl group (ortho) but can also be a site for substitution.

Position C7: Generally less favored due to steric hindrance and less electronic activation.

Given these competing effects, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would likely yield a mixture of C4 and C6 substituted products. For example, Pd(II)-catalyzed C-H functionalization of 3-acetylindoles has been shown to lead to C4-arylation. acs.org

Nucleophilic substitution on the indole ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring or the use of specific reaction conditions, such as the formation of organometallic intermediates.

Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) are highly efficient chemical strategies for building molecular complexity in a single step. nih.govmasterorganicchemistry.com Indole derivatives are valuable substrates in MCRs for the synthesis of diverse heterocyclic systems. researchgate.netarkat-usa.org For instance, three-component reactions involving indoles, carbonyl compounds, and other reagents have been developed to create complex indole derivatives. rsc.org

While specific MCRs involving Ethanone, 1-(3-methyl-1H-indol-5-yl)- as a starting component are not widely reported, its structural motifs suggest potential utility. The indole N-H bond and the activated C4 and C6 positions could participate in condensation or cycloaddition cascades. MCRs reported for other indole derivatives, such as 3-cyanoacetyl indoles or 2-methylindole, demonstrate the potential for this scaffold to be diversified into complex structures like pyrans, pyridines, and spiro-fused systems. nih.govnih.gov

Table 2: Examples of Multi-Component Reactions with Indole Analogues

| Indole Substrate | Other Components | Product Class | Reference |

|---|---|---|---|

| 2-Methylindole | Aromatic Aldehydes, Cyclic Dienophiles | Spirotetrahydrocarbazoles | nih.gov |

| 3-Cyanoacetyl indole | Aromatic Aldehydes, Malononitrile | Indolyl-substituted Pyrans | nih.gov |

| Indole | H-phosphine oxides, Carbonyl compounds | 3-(Phosphoryl)methylindoles | rsc.org |

Modification Strategies at the Indole Nitrogen Atom

The nitrogen atom of the indole ring is a key site for functionalization. The N-H proton can be removed by a base, and the resulting indolyl anion can react with various electrophiles.

N-Alkylation: This is a common modification, typically achieved by treating the indole with an alkyl halide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). This would convert Ethanone, 1-(3-methyl-1H-indol-5-yl)- into its N-alkylated derivatives.

N-Acylation: Acylation of the indole nitrogen can be achieved using acyl chlorides or anhydrides. Interestingly, a chemoselective N-acylation of 3-methyl-1H-indole has been developed using thioesters as the acyl source in the presence of cesium carbonate, which could be applicable to the target compound. nih.gov

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the indole nitrogen and an aryl group.

N-Silylation: The nitrogen can be protected with silyl (B83357) groups, such as by reacting with tert-butylchlorodimethylsilane. researchgate.net

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the reactions involving Ethanone, 1-(3-methyl-1H-indol-5-yl)- is crucial for controlling reaction outcomes and designing new synthetic routes.

Elucidation of Reaction Intermediates and Transition States

The mechanisms of many reactions involving indoles are well-established. For instance, the synthesis of the title compound itself would likely proceed via a Friedel-Crafts acylation of 3-methylindole.

The mechanism of Friedel-Crafts acylation involves several key steps: masterorganicchemistry.combyjus.comwikipedia.orgorganic-chemistry.org

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the acyl chloride (acetyl chloride) to form a highly electrophilic acylium ion (CH₃CO⁺).

Electrophilic Attack: The electron-rich indole ring attacks the acylium ion. For 3-methylindole, attack at the C5 position leads to the formation of a resonance-stabilized carbocation intermediate, often called an arenium ion or Wheland intermediate. The positive charge in this intermediate is delocalized across the C4, C6, and C7a (bridgehead) positions.

Deprotonation: A weak base removes the proton from the C5 position, restoring the aromaticity of the benzene (B151609) ring and yielding the final product, Ethanone, 1-(3-methyl-1H-indol-5-yl)-. The catalyst is regenerated in this step.

Similarly, for electrophilic substitution on the product itself, the reaction would proceed through a comparable Wheland intermediate. The stability of this intermediate, and thus the transition state leading to it, determines the regioselectivity of the reaction. The combined electronic influence of the methyl and acetyl groups would stabilize the carbocation intermediates formed from attack at the C4 and C6 positions.

Analysis of Regioselectivity and Chemoselectivity in Indole Transformations

The regioselectivity and chemoselectivity of reactions involving "Ethanone, 1-(3-methyl-1H-indol-5-yl)-" are dictated by the inherent electronic properties of the indole nucleus, modified by the existing methyl and acetyl substituents. The indole ring system possesses two main sites for electrophilic attack: the pyrrole (B145914) ring and the benzene ring.

In a typical unsubstituted indole, the C3 position of the pyrrole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. However, in the case of "Ethanone, 1-(3-methyl-1H-indol-5-yl)-", the C3 position is blocked by a methyl group. This blockage prevents electrophilic attack at this site and directs it towards other positions on the indole ring.

The acetyl group at the C5 position is an electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic aromatic substitution. This deactivation is most pronounced at the ortho (C4 and C6) positions. Consequently, electrophilic substitution on the benzene ring is generally disfavored.

Transformations involving the functional groups themselves can also exhibit chemoselectivity. The acetyl group's carbonyl carbon is an electrophilic center, susceptible to nucleophilic attack, while the methyl protons alpha to the carbonyl are acidic and can be involved in condensation reactions. The indole N-H proton is also acidic and can be deprotonated under basic conditions for N-alkylation or N-acylation reactions. researchgate.net

Studies on related indole structures provide insights into potential regioselective reactions. For instance, regioselective dibromination of methyl indole-3-carboxylate (B1236618) has been shown to occur at the C5 and C6 positions, indicating that functionalization of the benzene ring is feasible under specific conditions. rsc.org Furthermore, intramolecular cyclizations involving substituents on the indole ring have demonstrated that reaction at the C5 position can be kinetically preferred over the C3 position in certain cases, leading to the formation of indole 4,5-fused ring systems. beilstein-journals.org

The table below summarizes the expected reactivity at different positions of the "Ethanone, 1-(3-methyl-1H-indol-5-yl)-" core based on general principles of indole chemistry.

| Position | Substituent | Expected Reactivity | Directing Effect |

| N1 | -H | Acidic proton, site for alkylation/acylation. | - |

| C2 | -H | Less reactive than C3, but can undergo lithiation. | - |

| C3 | -CH₃ | Blocked for electrophilic substitution. | Directs electrophiles away. |

| C4 | -H | Deactivated by C5-acetyl group. | - |

| C5 | -C(O)CH₃ | Carbonyl is an electrophilic center. | Deactivates the benzene ring to electrophilic attack. |

| C6 | -H | Deactivated by C5-acetyl group, but potential site for substitution. | - |

| C7 | -H | Potential site for electrophilic attack if other positions are blocked. | - |

Theoretical Studies on Reaction Kinetics and Thermodynamics

As of the latest available data, specific theoretical studies focusing on the reaction kinetics and thermodynamics of "Ethanone, 1-(3-methyl-1H-indol-5-yl)-" have not been extensively reported in the literature. However, kinetic studies on the oxidation of related indole compounds, such as 3-methylindole, have been conducted. researchgate.net These studies provide a framework for how the kinetics of reactions involving "Ethanone, 1-(3-methyl-1H-indol-5-yl)-" might be investigated.

For example, a kinetic study on the oxidation of 3-methylindole by potassium bromate (B103136) in different solvents revealed second-order kinetics, being first order with respect to both the indole and the oxidizing agent. researchgate.net Such studies often investigate the effect of reactant concentrations, temperature, and solvent polarity on the reaction rate to elucidate the reaction mechanism.

A hypothetical kinetic study on a transformation of "Ethanone, 1-(3-methyl-1H-indol-5-yl)-", for instance, an enzyme-catalyzed reaction, would likely involve the determination of key kinetic parameters. These parameters are typically presented in a data table, as illustrated below with data from a study on a different indole derivative, indole-3-acetic acid (I3A), by a glycyl radical enzyme. acs.org

Illustrative Example of Michaelis-Menten Kinetics Data for an Indole Derivative This data is for Indole-3-acetic acid (I3A) and is provided for illustrative purposes only.

| Substrate | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (s⁻¹M⁻¹) |

| D₀-I3A | 7.4 ± 0.5 | 0.12 ± 0.04 | (6 ± 2) x 10⁴ |

| D₂-I3A | - | - | - |

| Data adapted from a study on I3A decarboxylation. acs.org |

In this illustrative table, k_cat represents the turnover number (the maximum number of substrate molecules converted to product per enzyme molecule per second), K_m is the Michaelis constant (the substrate concentration at which the reaction rate is half of its maximum), and k_cat/K_m is the catalytic efficiency of the enzyme. Similar studies on "Ethanone, 1-(3-methyl-1H-indol-5-yl)-" would provide valuable quantitative insights into its reactivity and the underlying mechanisms of its transformations.

Thermodynamic studies would complement kinetic data by providing information on the energetics of the reactions, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). This information is crucial for understanding the feasibility and spontaneity of a reaction and for optimizing reaction conditions to favor the desired products.

Iii. Structure Activity Relationship Sar and Molecular Design Principles for Ethanone, 1 3 Methyl 1h Indol 5 Yl Analogues

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the indole (B1671886) core and its associated side chains are primary determinants of the pharmacological profile of these compounds.

The position of substituents on the indole ring itself is also a key factor. SAR studies on bisindole compounds acting as HIV-1 fusion inhibitors revealed that the linkage points between indole rings dramatically affected activity. researchgate.net Compounds with 5-5', 5-6', or 6-5' linkages were found to be 4 to 20 times less active in cell-cell fusion and viral replication assays compared to the parent 6-6' linked compound. researchgate.net Furthermore, within a series of indol-3-yl-N-phenylcarbamic amides developed as STING inhibitors, modifications at the meta- and para-positions of an attached phenyl ring with alkyl or halide groups were suggested as a promising optimization strategy based on molecular docking and SAR analysis. nih.gov

The introduction of halogens and other electron-withdrawing groups is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. In the context of STING inhibitors based on an indol-3-yl-N-phenylcarbamic amide scaffold, the introduction of halides was identified as a viable approach for structural modification. nih.gov This is supported by broader studies on indole alkaloids, where halogenated tryptamines have been synthesized to enhance efficacy. umn.edu For example, the synthesis of fradcarbazole A derivatives involved the use of 5-fluoro-, 5-chloro-, and 5-bromo-tryptamines to explore the effect of halogenation on antitumor activity. umn.edu

The following table summarizes SAR findings for a series of pyrazolo[3,4-d]pyrimidine analogues, illustrating the impact of various substituents on antiproliferative activity against different cell lines.

Table 1: SAR of Pyrazolo[3,4-d]pyrimidine Analogues (IC50 in µM)

| Compound | R (C6-Position) | R1 (C4-Position) | HCT116 | A549 | HeLa |

|---|---|---|---|---|---|

| 7c | 3-hydroxy-4-methoxyphenyl | -NH₂ | 0.046 | 0.153 | 0.058 |

| 7d | 3-hydroxy-4-methoxyphenyl | -NHCH₃ | 0.095 | 0.174 | 0.104 |

| 8a | phenyl | -NH₂ | 0.579 | 1.453 | 0.415 |

| 8f | 3-fluoro-4-methoxyphenyl | -NH₂ | 0.063 | 0.198 | 0.071 |

| 8l | 1-methyl-1H-indol-5-yl | -NH₂ | 0.053 | 0.107 | 0.037 |

Data adapted from a study on diaryl-substituted pyrazolo[3,4-d]pyrimidines. nih.gov

Modification of the indole nitrogen (N-1 position) can profoundly influence a molecule's biological profile by altering its hydrogen-bonding capacity, lipophilicity, and metabolic stability. As noted previously, N-methylation can be advantageous; a 1-methylindole (B147185) moiety led to a slight enhancement in antiproliferative activity in one series of pyrazolo[3,4-d]pyrimidine compounds. researchgate.netnih.gov A series of tubulin polymerization inhibitors was also developed based on an N-((1-methyl-1H-indol-3-yl)methyl) scaffold, underscoring the utility of N-methylation in this class of agents. nih.gov N-substitution removes the hydrogen bond donor capability of the indole NH group, which can prevent certain metabolic reactions or alter the binding mode of the ligand to its target protein. This modification can also increase lipophilicity, which may affect cell permeability and pharmacokinetic properties.

Conformational Dynamics and Tautomeric Considerations in Bioactivity

The three-dimensional shape and the potential for structural isomerism are critical determinants of a molecule's ability to interact with a biological target.

For Ethanone (B97240), 1-(3-methyl-1H-indol-5-yl)-, two key dynamic features are the conformational flexibility of the 5-acetyl group and the potential for tautomerism. The rotation around the single bond connecting the acetyl group to the indole ring is subject to a rotational barrier. researchgate.netresearchgate.net The magnitude of this barrier influences whether the acetyl group can rotate freely or is locked into a specific orientation (conformation). This conformational preference can be crucial for fitting into a target's binding site. Factors like solvent and protonation state can significantly alter these rotational barriers. researchgate.net

Tautomerism, the interconversion of structural isomers, is a common phenomenon in bioactive molecules and is relevant to the Ethanone, 1-(3-methyl-1H-indol-5-yl)- structure. umn.edu The acetyl group can exist in equilibrium between a keto form (C=O) and an enol form (C=C-OH). Studies on the related compound indole-3-pyruvate (IPyA) have shown that the keto and enol tautomers can be separated and that their relative proportions are influenced by factors like solvent and pH. Since different tautomers possess distinct physicochemical properties, such as hydrogen bonding capabilities, one form may be significantly more active than the other. umn.edu The indole ring itself can also exhibit tautomerism, although the 1H-indole form is generally the most stable. Recognizing and controlling the predominant tautomeric form is a key consideration in drug design. umn.edu

Rational Design Principles for Optimizing Pharmacological Profiles

Improving the properties of a lead compound like Ethanone, 1-(3-methyl-1H-indol-5-yl)- often involves rational design strategies, with bioisosteric replacement being a cornerstone technique.

Bioisosteric replacement involves substituting one atom or group in a molecule with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. This strategy is widely used for indole-based scaffolds.

For the Ethanone, 1-(3-methyl-1H-indol-5-yl)- scaffold, several bioisosteric modifications can be proposed:

Acetyl Group Replacement: The 5-acetyl group is a key feature. It could be replaced by other functionalities that mimic its size, shape, and electronic properties. Potential bioisosteres for a carbonyl group include sulfones, oxetanes, or various five-membered heterocycles. researchgate.net For example, replacing the acetyl group with a cyano or a trifluoromethyl group would alter the electronic profile while maintaining a similar size, potentially leading to different interactions with a target protein. researchgate.net

Indole Core Replacement: The indole ring itself is a privileged scaffold but can be replaced by other bicyclic heterocycles to explore novel chemical space or overcome issues like metabolic instability. Common bioisosteres for the indole nucleus include indazole, benzofuran, benzothiophene, and various azaindoles. A study on PI3Kδ inhibitors successfully employed this approach, replacing an indole moiety to develop a potent and selective inhibitor.

Methyl Group Modification: The 3-methyl group could be replaced with other small alkyl groups (e.g., ethyl) or with groups that are electronically different but sterically similar, such as a chlorine atom or a cyano group, to probe the specific requirements of the binding pocket at this position.

Hybrid Molecule Design Incorporating Indole-Ethanone Units

The strategy of creating hybrid molecules involves the deliberate combination of two or more distinct pharmacophoric units to generate a new single molecule with potentially enhanced affinity, greater efficacy, or a more desirable biological activity profile compared to the individual components. The indole-ethanone scaffold, particularly the 1-(1H-indol-5-yl)ethanone motif, serves as a valuable building block in this approach due to the versatile biological activities associated with the indole nucleus. nih.govrsc.org By linking this core to other biologically active moieties, researchers have developed novel hybrid compounds with a range of therapeutic potentials.

Indole-Isoxazole Hybrids as Xanthine (B1682287) Oxidase Inhibitors

A notable example of hybrid molecule design is the development of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as inhibitors of xanthine oxidase (XO), a key enzyme in the metabolic pathway that produces uric acid. nih.gov Elevated levels of uric acid are associated with conditions like gout and hyperuricemia. In this design, the 1H-indol-5-yl core was hybridized with an isoxazole-3-carboxylic acid moiety, leveraging the known XO inhibitory effects of both indole and isoxazole (B147169) derivatives. nih.gov

The structure-activity relationship (SAR) analysis of these hybrids revealed that substitutions on the indole nitrogen are critical for inhibitory potency. Specifically, introducing a hydrophobic group on the nitrogen atom of the indole ring was found to be essential for potent XO inhibition. nih.gov The most active compound from this series, compound 6c , which features a 3-cyanobenzyl group on the indole nitrogen, exhibited a significantly higher inhibitory activity against XO compared to the reference drug allopurinol. nih.gov Molecular docking studies suggested that compound 6c effectively binds to the active site of xanthine oxidase, forming key hydrogen bonds via the oxygen atom of the isoxazole ring with amino acid residues Ser876 and Thr1010. nih.gov

| Compound | Structure (Modification on Indole Nitrogen) | XO IC₅₀ (μM) |

|---|---|---|

| Allopurinol (Reference) | N/A | 2.93 |

| 6c | 3-Cyanobenzyl | 0.13 |

Indole-Acetamide Hybrids as Tubulin Polymerization Inhibitors

Another successful application of the hybrid design strategy is the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as potent tubulin polymerization inhibitors. rsc.org This design combines the 1-methyl-1H-indole moiety with the N-(3,4,5-trimethoxyphenyl)acetamide unit, a structure reminiscent of colchicine (B1669291), a well-known microtubule-targeting agent. rsc.orgnih.gov Microtubules are essential for cell division, making them a key target for anticancer drug development.

The resulting hybrids were evaluated for their antiproliferative activities against several cancer cell lines. Compound 7d , which incorporates a 1H-pyrazol-1-yl group, demonstrated the most potent activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. rsc.org Further mechanistic studies showed that compound 7d effectively inhibits tubulin polymerization, induces apoptosis (programmed cell death), and causes cell cycle arrest in the G2/M phase, consistent with the mechanism of action of other colchicine binding site inhibitors. rsc.org

| Compound | HeLa | MCF-7 | HT-29 |

|---|---|---|---|

| 7d | 0.52 | 0.34 | 0.86 |

Indole-Pyrrole Hybrids as Antileishmanial Agents

The indole scaffold has also been hybridized with a pyrrole (B145914) ring system to create novel agents against leishmaniasis. Researchers developed a one-pot synthesis of indole-pyrrole hybrids through the cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes. rsc.org These hybrids were screened for their efficacy against Leishmania infantum.

Several of the synthesized indole-pyrrole hybrids displayed significant antileishmanial activity. rsc.org Compound 3d emerged as the most active in the series, exhibiting potent activity against the promastigote form of the parasite. This work highlights the potential of combining indole and pyrrole heterocycles to generate lead compounds for the development of new treatments for neglected tropical diseases. rsc.org

| Compound | IC₅₀ (μM) against L. infantum |

|---|---|

| 3c | < 20 |

| 3d | 9.6 |

| 3j | < 20 |

V. Advanced Research Methodologies and Computational Studies on Ethanone, 1 3 Methyl 1h Indol 5 Yl

Spectroscopic Techniques for Structural Characterization in Mechanistic Studies

Spectroscopic methods are fundamental in confirming the chemical structure and understanding the intramolecular and intermolecular interactions of a compound.

High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, would be indispensable for the structural verification of Ethanone (B97240), 1-(3-methyl-1H-indol-5-yl)-.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the methyl group at the 3-position, the acetyl methyl group, and the N-H proton of the indole. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of these protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the ethanone group and the carbons of the indole ring system.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the precise connectivity between protons and carbons, confirming the substitution pattern on the indole ring.

Although specific data for the title compound is unavailable, analysis of related isomers like 1-(3-methyl-1H-indol-2-yl)ethanone shows characteristic spectral data that would be analogous. nih.gov

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which for C₁₁H₁₁NO is 173.0841 g/mol . This would confirm the elemental formula.

Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal a characteristic fragmentation pattern. Key fragment ions would likely arise from the loss of the acetyl group and other cleavages of the indole ring, providing further structural confirmation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For Ethanone, 1-(3-methyl-1H-indol-5-yl)-, the IR spectrum would be expected to show:

N-H Stretch: A characteristic absorption band for the indole N-H group, typically in the region of 3200-3500 cm⁻¹. The position and shape of this band can provide information about hydrogen bonding.

C=O Stretch: A strong absorption band for the carbonyl group of the ethanone moiety, typically around 1650-1700 cm⁻¹.

C-H Stretches: Absorptions for aromatic and aliphatic C-H bonds.

C=C Stretches: Bands corresponding to the carbon-carbon double bonds within the aromatic indole ring.

Studies on similar indole-containing compounds have utilized IR spectroscopy to confirm the presence of these key functional groups. mdpi.com

Computational Chemistry and Molecular Modeling Applications

Computational methods are increasingly used to predict the properties and behavior of molecules, guiding experimental work and providing insights that are difficult to obtain through experiments alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like Ethanone, 1-(3-methyl-1H-indol-5-yl)-, docking studies would be employed to:

Identify Potential Biological Targets: By docking the compound against a library of known protein structures, potential biological targets could be identified.

Predict Binding Affinity and Mode: Docking simulations can estimate the binding energy and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of a target protein. This is a common approach in drug discovery for indole derivatives.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and reactivity of a molecule. For Ethanone, 1-(3-methyl-1H-indol-5-yl)-, these calculations could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties: Determine properties such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Predict Reactivity: The calculated electrostatic potential map can predict sites susceptible to electrophilic or nucleophilic attack, offering insights into the molecule's chemical reactivity.

Advanced Biological Assay Methodologies for Mechanistic Elucidation

To understand how "Ethanone, 1-(3-methyl-1H-indol-5-yl)-" and its derivatives exert their biological effects at a cellular and molecular level, a suite of advanced biological assays is employed.

Many indole-based compounds have demonstrated anticancer potential by inducing programmed cell death (apoptosis) and interfering with the cell division cycle. nih.govrsc.org To investigate these mechanisms, specific cell-based assays are utilized.

Apoptosis Assays: The Annexin V-FITC/Propidium Iodide (PI) assay is a common method used to quantify apoptosis via flow cytometry. It distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. researchgate.net Another technique, the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, detects DNA fragmentation, a hallmark of late-stage apoptosis. mdpi.com Studies on related indole derivatives have shown they can induce apoptosis in cancer cell lines, as evidenced by these methods. rsc.orgresearchgate.net

Cell Cycle Analysis: Flow cytometry with DNA-staining dyes like PI is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Treatment with an active compound may cause cells to accumulate in a specific phase, indicating cell cycle arrest. For instance, some indole derivatives have been shown to arrest cancer cells in the G2/M phase. rsc.orgtandfonline.com

Table 3: Representative Data from Cell-Based Assays on A549 Cancer Cells

| Treatment (24h) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |

|---|---|---|

| Control (Untreated) | 4.5 ± 0.8% | 12.3 ± 1.5% |

| Compound X (10 µM) | 35.2 ± 2.1% | 45.7 ± 3.3% |

| Compound X (20 µM) | 55.7 ± 3.5% | 68.1 ± 4.0% |

To characterize the direct interaction between a compound and its putative enzyme target, biochemical assays are essential. These assays measure the compound's ability to inhibit the enzyme's catalytic activity. The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to reduce enzyme activity by 50%. acs.org

Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, a kinetic evaluation of an indole-based inhibitor of monoamine oxidase B (MAO-B) revealed a competitive mode of inhibition with a specific inhibition constant (Ki). nih.gov Such assays are critical for lead optimization, as they provide quantitative data on structure-activity relationships and the specific nature of the drug-target interaction. nih.gov

Table 4: Enzyme Inhibition Data for a Hypothetical Indole Derivative

| Target Enzyme | Potency (IC₅₀) | Inhibition Constant (Ki) | Mode of Inhibition |

|---|---|---|---|

| Kinase A | 0.56 µM | 0.15 µM | Competitive |

| MAO-B | 1.65 µM | 0.89 µM | Competitive |

| DNA Gyrase | 0.08 µM | 0.03 µM | Competitive |

Fluorescence-based displacement assays are powerful tools for confirming direct binding between a compound and its target and for quantifying binding affinity. nih.gov The Fluorescent Indicator Displacement (FID) assay is a common format. nih.gov In this setup, a fluorescent probe with known binding to the target is used. When a test compound like "Ethanone, 1-(3-methyl-1H-indol-5-yl)-" is added and binds to the same site, it displaces the fluorescent probe, causing a measurable change (either an increase or decrease) in the fluorescence signal. nih.gov This method is highly sensitive, adaptable to high-throughput screening, and provides a direct measure of competitive binding, making it valuable for validating hits from virtual screens and determining their relative affinities. nih.gov

Table 5: Principle of a Fluorescence Displacement Assay

| Condition | Fluorescence Signal | Interpretation |

|---|---|---|

| Target + Fluorescent Probe | High | Probe is bound to the target. |

| Target + Probe + Non-binding Compound | High | Compound does not compete with the probe. |

| Target + Probe + Binding Compound | Low | Compound displaces the probe from the target. |

Confocal microscopy provides high-resolution optical images of cells, enabling the visualization of subcellular structures and the localization of molecules within them. To track a compound like "Ethanone, 1-(3-methyl-1H-indol-5-yl)-", it can be chemically modified with a fluorescent tag. When introduced to living cells, its location can be monitored over time. This helps determine if the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, which provides crucial clues about its mechanism of action and potential off-target effects.

Furthermore, confocal microscopy is used to assess morphological changes induced by the compound. For example, after treatment with an apoptosis-inducing agent, microscopy can reveal characteristic changes like cell shrinkage, membrane blebbing, and nuclear condensation and fragmentation, visually confirming the results from assays like Annexin V staining.

Table 6: Potential Subcellular Localization and Biological Implication

| Observed Localization | Potential Implication |

|---|---|

| Nucleus | Interaction with DNA, transcription factors, or nuclear enzymes. |

| Mitochondria | Involvement in apoptosis (e.g., via cytochrome c release) or cellular metabolism. |

| Cytoplasm | Interaction with cytosolic enzymes, signaling proteins, or the cytoskeleton. |

| Endoplasmic Reticulum | Induction of ER stress or interference with protein folding. |

Vi. Emerging Applications and Future Research Perspectives for Ethanone, 1 3 Methyl 1h Indol 5 Yl Based Compounds

Development of Next-Generation Anticancer Agents through Targeted Molecular Mechanisms

The indole (B1671886) scaffold is a cornerstone in the development of anticancer agents, with derivatives of Ethanone (B97240), 1-(3-methyl-1H-indol-5-yl)- demonstrating potential through various targeted mechanisms. mdpi.com Research has focused on designing these compounds to interact with specific biological targets crucial for cancer cell proliferation and survival. mdpi.commdpi.com

One key strategy involves the inhibition of protein kinases, which are often dysregulated in cancer. Indole-based compounds have been developed as potent inhibitors of tyrosine kinases like EGFR and VEGFR-2, as well as serine/threonine kinases such as BRAFV600E. nih.gov For example, a series of indole-2-carboxamides showed significant antiproliferative activity, with the most potent derivative, compound Va , exhibiting an IC₅₀ value of 71 nM against EGFR, which is more potent than the reference drug erlotinib. nih.gov

Another promising avenue is the targeting of tubulin polymerization. rsc.org Certain N-((1-methyl-1H-indol-3-yl)methyl) acetamide (B32628) derivatives have been shown to inhibit tubulin polymerization in a manner consistent with colchicine (B1669291), leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. rsc.org Compound 7d from this series displayed potent activities against HeLa, MCF-7, and HT-29 cancer cell lines with IC₅₀ values of 0.52 µM, 0.34 µM, and 0.86 µM, respectively. rsc.org

Epigenetic targets are also being explored. Derivatives of 1-(1H-indol-1-yl)ethanone have been identified as inhibitors of the bromodomains of CBP/EP300, proteins that are key therapeutic targets for castration-resistant prostate cancer. nih.gov The optimized compound 32h showed a high affinity for the CBP bromodomain with an IC₅₀ value of 0.037 µM and exhibited high selectivity over other bromodomain-containing proteins. nih.gov

Table 1: Anticancer Activity of Selected Indole-Ethanone Derivatives

| Compound | Target | Cancer Cell Line(s) | Key Finding (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Va (Indole-2-carboxamide) | EGFR | A549 (Lung) | GI₅₀ = 26 nM | nih.gov |

| 7d (Acetamide derivative) | Tubulin Polymerization | MCF-7 (Breast) | IC₅₀ = 0.34 µM | rsc.org |

| 32h (1-(1H-indol-1-yl)ethanone derivative) | CBP Bromodomain | - | IC₅₀ = 0.037 µM | nih.gov |

Exploration of Anti-inflammatory and Analgesic Therapeutic Candidates

Indole derivatives are well-established as having significant anti-inflammatory and analgesic properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. eurekaselect.comresearchgate.net Research into 1-(1H-indol-1-yl)ethanone derivatives has revealed their potential as COX-2 inhibitors, which is a desirable trait for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. eurekaselect.combenthamdirect.com

A study focused on new 1-(1H-indol-1-yl)ethanone derivatives found that compound D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone) exhibited the most potent anti-inflammatory and analgesic activity among the tested series. eurekaselect.comconsensus.app Molecular docking studies confirmed that these derivatives fit well into the active site of the COX-2 enzyme. eurekaselect.combenthamdirect.com Another investigation into 1-(1H-indol-1-yl)-2-(sübstituephenoxy)-ethan-1-one derivatives also reported significant anti-inflammatory and analgesic effects, with compound M2 showing a favorable safety profile in preclinical models. tandfonline.com The mechanism for these compounds is suggested to involve both central anti-nociceptive action and peripheral inhibition of inflammation. tandfonline.com

Further studies on related structures, such as (2,3-diphenyl-1H-indol-5-YL)piperazin-1-yl methanone (B1245722) derivatives, have demonstrated significant visceral antinociceptive activities in acetic acid-induced writhing tests. researchgate.net Similarly, 1H-isoindole-1,3(2H)-dione derivatives, which share structural motifs, have shown a broad spectrum of analgesic activity in tonic, neurogenic, and inflammatory pain models. nih.gov

Table 2: Analgesic and Anti-inflammatory Activity of Indole Derivatives

| Compound Series | Pain/Inflammation Model | Key Finding | Mechanism of Action (Proposed) | Reference |

|---|---|---|---|---|

| 1-(1H-indol-1-yl)ethanone derivatives | In-vivo analgesic and anti-inflammatory tests | Compound D-7 was the most potent. | COX-2 Inhibition | eurekaselect.comconsensus.app |

| 1-(1H-indol-1-yl)-2-(phenoxy)-ethan-1-one derivatives | In-vivo analgesic and anti-inflammatory tests | Compound M2 showed significant activity at 400 mg/kg. | Central and peripheral inhibition | tandfonline.com |

| 1H-isoindole-1,3(2H)-dione derivatives | Capsaicin, glutamate, formalin, and neuropathy tests | Broad-spectrum analgesic activity. | Not specified | nih.gov |

Research into Novel Antimicrobial and Antiviral Agents and Mechanisms

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. nih.govnih.gov The indole scaffold is a promising starting point for this research. nih.govnih.gov Specifically, derivatives based on the indole-ethanone structure have shown potent activity against challenging bacterial strains.

A notable study detailed the synthesis of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives. nih.gov Within this series, compound 5h was found to be highly effective against both susceptible and resistant strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) variants, with minimum inhibitory concentrations (MIC) of 1 µg/mL and 2-4 µg/mL, respectively. nih.gov This compound also demonstrated good biofilm inhibition and was non-toxic to mammalian cells, highlighting its potential as a prospective antimicrobial agent. nih.gov

Other research has explored different modifications of the indole core. A compound with an indole-core structure, CZ74 , was identified as an inhibitor of the FtsZ protein, which is essential for bacterial cell division. nih.gov This molecule showed strong antibacterial potency against several Gram-positive bacteria, including MRSA, with MIC values in the 2–4 µg/mL range, suggesting it could be a lead for a new generation of antibiotics targeting a novel mechanism. nih.gov Additionally, indole derivatives containing pyridinium (B92312) moieties have been designed and shown to have excellent antibacterial activity against phytopathogenic bacteria like Xanthomonas oryzae. acs.org While specific research on the antiviral properties of Ethanone, 1-(3-methyl-1H-indol-5-yl)- is less common, the broader class of indole derivatives has been investigated for activity against viruses like HIV-1. touro.edu

Neuroprotective Potential in Neurodegenerative Disorders Research

Neurodegenerative diseases like Alzheimer's and Parkinson's involve complex pathological mechanisms including oxidative stress, protein aggregation, and neuroinflammation. hilarispublisher.com Indole-based compounds are being investigated for their multi-target neuroprotective effects. hilarispublisher.comnih.gov Their ability to scavenge free radicals, reduce inflammation, and interfere with protein misfolding makes them attractive candidates for developing new therapies. hilarispublisher.comnih.gov

Research has shown that indole derivatives can exert neuroprotective effects through various pathways. nih.govmdpi.com For instance, the indole compound NC009-1 has been shown to have neuroprotective properties by modulating inflammatory and anti-oxidative pathways in cellular and mouse models of Parkinson's disease. mdpi.com This compound was found to alleviate the production of inflammatory mediators in microglia. mdpi.com Furthermore, NC009-1 has demonstrated the ability to reduce the aggregation of proteins implicated in other neurodegenerative conditions and possesses good bioavailability and the potential to cross the blood-brain barrier. mdpi.commdpi.com

Other indole derivatives have been shown to activate critical neuroprotective signaling pathways. Indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) can activate the TrkB/Akt signaling pathway, leading to the production of antioxidant enzymes and providing a neuroprotective effect. nih.gov Synthetic indole–phenolic compounds have also been evaluated as multifunctional neuroprotectors, demonstrating metal-chelating properties, the ability to reduce reactive oxygen species (ROS) production, and the capacity to mitigate neurotoxicity induced by amyloid-beta peptides in neuroblastoma cells. nih.gov

Design of Chemical Probes for Investigating Biological Systems

The inherent fluorescence and versatile chemical nature of the indole scaffold make it an excellent platform for designing chemical probes to study biological systems. rsc.orgnih.gov These probes can be engineered to detect specific ions, molecules, or changes in the cellular environment, such as pH, providing valuable tools for molecular recognition and imaging. rsc.orgmdpi.com

Indole-based derivatives containing heteroatoms like nitrogen, oxygen, and sulfur can interact with various analytes, producing measurable colorimetric or fluorometric signals. rsc.org This has led to the development of small-molecule fluorescent chemosensors for detecting cations, anions, and neutral species in biological and environmental samples. rsc.org For example, novel indole derivatives designed with a donor-π-acceptor (D-π-A) architecture exhibit dramatic color and fluorescence responses to changes in pH due to the protonation of nitrogen and oxygen atoms in their structure. nih.gov This property has been harnessed to create colorimetric pH sensors and fluorescent test papers. nih.govmdpi.com

Furthermore, the indole nucleus can be functionalized to create highly specific biological probes. Biotinylated indoles have been synthesized to serve as bifunctional probes for detecting and identifying indole-binding proteins. acs.org These probes can bind to proteins like lysozyme (B549824) and tryptophanase, and the biotin (B1667282) tag allows for subsequent detection using enzyme-conjugated streptavidin, enabling the study of protein-ligand interactions. acs.org The structural backbone of Ethanone, 1-(3-methyl-1H-indol-5-yl)- offers multiple sites for functionalization, making it a suitable candidate for derivatization into novel probes for bioimaging and sensing applications.

Green Chemistry Approaches in Ethanone, 1-(3-methyl-1H-indol-5-yl)- Synthesis and Derivatization

The synthesis of pharmacologically important molecules like indole derivatives is increasingly guided by the principles of green chemistry, which aim to create safer, more efficient, and environmentally benign processes. nih.govresearchgate.net Traditional methods for synthesizing indoles often involve harsh conditions, toxic solvents, and metal catalysts, leading to significant waste. nih.gov Modern research focuses on sustainable alternatives.

Several green methodologies have been successfully applied to the synthesis of indole scaffolds. Microwave-assisted organic synthesis (MAOS) has emerged as a rapid, efficient, and environmentally friendly technique for preparing indole derivatives, often leading to higher yields in shorter reaction times. tandfonline.comtandfonline.com The use of green solvents, such as water, ethanol, or propylene (B89431) carbonate, is another key strategy. nih.govresearchgate.net For instance, L-proline catalyzed reactions in water at room temperature have been used for the efficient synthesis of indolyl-4H-chromene scaffolds. rsc.org

Other innovative and eco-friendly approaches include:

Ionic Liquids: These are used as reusable and non-volatile catalysts and reaction media. researchgate.netrsc.org

Photocatalysis: Heterogeneous photocatalysis using materials like carbon nitride offers a method for the dearomatization and hydroboration of indoles under mild conditions. nih.gov

Flow Chemistry: Continuous flow techniques can reduce reaction times, minimize waste, and allow for safer handling of reagents, contributing to more sustainable and scalable processes for producing indoline (B122111) derivatives. researchgate.net

Electrochemical Methods: Using electrodes and phase-transfer catalysts provides an environmentally friendly alternative to traditional catalytic systems for synthesizing 3-substituted indoles. rsc.org

These sustainable methods are crucial for the large-scale and environmentally responsible production of Ethanone, 1-(3-methyl-1H-indol-5-yl)- and its derivatives for further research and development. researchgate.net

Translational Research Opportunities and Challenges in Preclinical Development

Translating a promising compound like those derived from Ethanone, 1-(3-methyl-1H-indol-5-yl)- from the laboratory to clinical application is a complex process filled with both opportunities and challenges. The diverse biological activities demonstrated in preclinical studies—spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—present significant opportunities for developing novel therapeutics for a wide range of diseases. mdpi.comeurekaselect.comnih.govnih.gov

The primary opportunity lies in the scaffold's "privileged" nature, allowing for the development of multi-target agents. mdpi.com For instance, a single indole derivative might simultaneously exhibit anti-inflammatory and neuroprotective properties, making it a strong candidate for diseases like Alzheimer's, where both pathways are implicated. nih.govmdpi.com The potential to develop new antibiotics that can overcome resistance, such as the derivatives active against MRSA and VRSA, addresses a critical unmet medical need. nih.gov

However, the path of preclinical development is fraught with challenges. A key hurdle is optimizing the pharmacokinetic profile of these compounds. Issues such as poor solubility, low bioavailability, and the inability to cross critical biological barriers like the blood-brain barrier (BBB) can halt development. mdpi.commdpi.com While some compounds like NC009-1 have shown favorable bioavailability and BBB penetration potential, this is not universal and often requires extensive medicinal chemistry optimization. mdpi.com

Another significant challenge is ensuring safety and minimizing off-target toxicity. While some derivatives have shown low toxicity in cellular models, potential side effects, such as the pancreatic toxicity observed with the PERK inhibitor GSK2606414 in one study, must be thoroughly investigated in comprehensive toxicology studies. nih.govmdpi.com Successfully navigating these challenges through rigorous preclinical evaluation is essential for realizing the therapeutic potential of this versatile class of compounds.

Q & A

Q. What are the recommended methods for synthesizing Ethanone, 1-(3-methyl-1H-indol-5-yl)-, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves Friedel-Crafts acylation of 3-methyl-1H-indole using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). Optimization strategies include:

- Catalyst Screening : Testing alternative catalysts (e.g., FeCl₃, ZnCl₂) to reduce side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) may enhance reactivity compared to non-polar solvents.

- Temperature Control : Maintaining temperatures between 0–5°C to minimize indole decomposition.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How can the structural integrity of Ethanone, 1-(3-methyl-1H-indol-5-yl)-, be confirmed using spectroscopic techniques?

A multi-technique approach is recommended:

- NMR Spectroscopy : Compare ¹H and ¹³C NMR peaks with computational predictions (e.g., DFT calculations) to validate the acetyl group (δ ~2.6 ppm for CH₃) and indole aromatic protons (δ 7.0–8.2 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 187.10 (C₁₁H₁₁NO).

- X-ray Crystallography : For crystalline samples, SHELXL (via SHELX suite) can refine crystal structures, confirming bond lengths and angles .

Q. What stability considerations are critical for handling Ethanone, 1-(3-methyl-1H-indol-5-yl)-, under varying pH and temperature conditions?

- pH Stability : Indole derivatives are prone to protonation/deprotonation; stability testing in buffered solutions (pH 2–12) with HPLC monitoring is advised.

- Thermal Stability : Thermogravimetric analysis (TGA) can identify decomposition thresholds (e.g., >150°C). Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

Discrepancies may arise from conformational flexibility or solvent effects. Mitigation strategies include:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in explicit solvent (e.g., water, lipid bilayers) to account for dynamic effects.

- Surface Plasmon Resonance (SPR) : Validate binding kinetics (KD, kon/koff) under physiological conditions.

- Crystallographic Validation : Co-crystallize the compound with its target (e.g., enzymes) using SHELXD for phase determination .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in biological systems?

- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates.

- Cellular Uptake Studies : Track intracellular accumulation via fluorescence labeling (e.g., BODIPY tags) and confocal microscopy.

- Transcriptomic Profiling : RNA-seq can identify differentially expressed genes post-treatment to infer pathways .

Q. How does the 3-methylindole substitution influence the compound’s pharmacokinetic properties compared to other indole derivatives?

- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability. The methyl group may increase logP by ~0.5 units compared to unsubstituted analogs.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Methyl groups often reduce oxidative metabolism .

Q. What strategies can be employed to improve the compound’s solubility for in vivo studies without compromising bioactivity?

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes.

- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) for intravenous administration .

Data Analysis and Methodological Challenges

Q. How should researchers address inconsistencies in melting point data reported across studies?

- Standardized Protocols : Use differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10°C/min).

- Purity Verification : Cross-check with HPLC (≥95% purity) to exclude impurities affecting melting ranges.

- Inter-laboratory Calibration : Collaborate with multiple labs to validate results .

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

- Non-linear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 and Hill coefficients.

- Bootstrap Resampling : Estimate confidence intervals for EC50 values.

- ANOVA with Tukey’s Test : Compare multiple treatment groups for significance .

Q. How can researchers validate the compound’s selectivity across related biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.